![molecular formula C18H14BrN5O2 B2503762 N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358275-02-1](/img/structure/B2503762.png)
N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a complex organic compound. It has a molecular weight of 214.059 . This compound is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoxaline core, which is a nitrogen-containing heterocyclic compound . The structure also includes a bromophenyl group and a triazolo group .Scientific Research Applications
Chemical Synthesis Techniques : The compound N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is part of a broader family of chemicals that includes triazoloquinoxaline derivatives. These compounds are synthesized using various methods, including DCC coupling and azide coupling methods, to create amino acid derivatives linked to the triazoloquinoxaline moiety (Fathalla, 2015). Additionally, diversified synthesis techniques involving Ugi four-component reactions followed by copper-catalyzed tandem reactions are employed to produce structurally varied and complex fused tricyclic scaffolds (An et al., 2017).
Inotropic Activity : In the context of cardiovascular pharmacology, certain derivatives of triazoloquinoxaline, closely related to this compound, have been synthesized and evaluated for their positive inotropic activity. This includes increasing stroke volume in isolated rabbit heart preparations (Zhang et al., 2008), (Li et al., 2008).
Anticancer Activity : There is significant interest in derivatives of triazoloquinoxaline for their potential anticancer activity. Some synthesized derivatives of this chemical family have shown promising results in vitro against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Antihistaminic Activity : Additionally, triazoloquinoxaline derivatives, similar to this compound, have been explored for their antihistaminic activity. Some compounds in this chemical class have shown efficacy in protecting animals from histamine-induced bronchospasm, indicating their potential as H1-antihistaminic agents (Alagarsamy et al., 2008), (Alagarsamy et al., 2009).
Future Directions
Quinoxaline derivatives, such as this compound, have many pharmaceutical and industrial purposes . They are currently used in various drugs on the market and have potential for further development in drug discovery . Future research could focus on exploring the biological activity of this compound and its potential applications in medicine.
properties
IUPAC Name |
N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5O2/c1-11-21-22-17-18(26)23(14-4-2-3-5-15(14)24(11)17)10-16(25)20-13-8-6-12(19)7-9-13/h2-9H,10H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELGDWMCOMVEGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.